![molecular formula C17H15NO4 B3019187 1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797857-43-2](/img/structure/B3019187.png)
1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Description
Synthesis Analysis
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored as potential central nervous system agents due to a common structural motif found in certain antidepressants . The synthesis involves lithiation followed by addition of a piperidone and acid-catalyzed cyclization. N-Dealkylation methods are used to afford derivatives like compound 9a, which showed marked inhibition of tetrabenazine-induced ptosis, indicating potential antidepressant activity . Another approach to synthesizing spiro compounds involves the addition of aryllithium to a phthalide, followed by deprotection and cyclization . The synthesis of spiro[furan-2,1'-isoindolin]-3'-ones via a one-pot, three-component reaction involving Prins and Ritter reactions has also been reported . Additionally, the preparation of 3,4-fused-spiro[furan-5(5H),4'-piperidin]-2-one through Suzuki coupling and iodolactonization has been described .
Molecular Structure Analysis
The molecular structure of spiro[isobenzofuran-1(3H),4'-piperidines] is characterized by the presence of a spiro connection between the isobenzofuran and piperidine rings. The position of substituents on the isobenzofuran ring and the nature of the N-substituent on the piperidine ring are critical for the biological activity of these compounds . For instance, the introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduces activity . The stereochemistry of the spiro compounds, particularly the cis- and trans- configurations, also influences their biological properties .
Chemical Reactions Analysis
The chemical reactivity of spiro[isobenzofuran-1(3H),4'-piperidines] includes N-dealkylation to afford derivatives with different biological activities . The introduction of various substituents through reactions with aryllithium or aryl Grignard reagents has been explored to modify the biological properties of these compounds . The synthesis of sigma ligands with subnanomolar affinity demonstrates the importance of the N-substituent and the position of substituents on the isobenzofuran ring for binding affinity and selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro[isobenzofuran-1(3H),4'-piperidines] are influenced by their molecular structure. The presence of aromatic substituents and the basicity of the nitrogen in the piperidine ring are associated with optimal antitetrabenazine activity . The introduction of sulfur to the nitrogen of the piperidine ring has been shown to impart diuretic and antihypertensive properties to these compounds . The solubility and reactivity in water of spiro[furan-2,1'-isobenzofuran]-3,3'-dione derivatives have been demonstrated, indicating the potential for environmentally friendly synthetic methods .
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Mode of Action
It’s known that furan derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways due to their interactions with different targets .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have a wide range of therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
properties
IUPAC Name |
1'-(furan-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-15(12-5-10-21-11-12)18-8-6-17(7-9-18)14-4-2-1-3-13(14)16(20)22-17/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOWPNRCYPNHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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